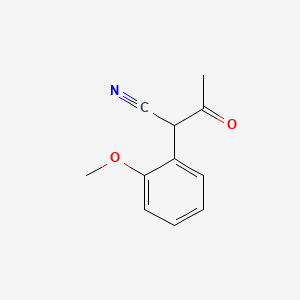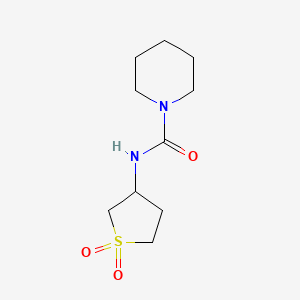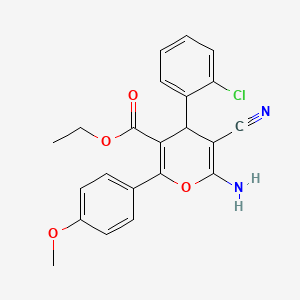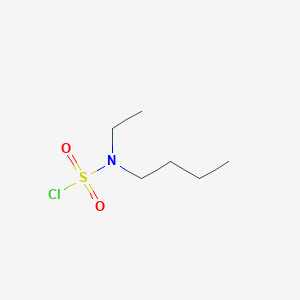![molecular formula C17H24N2O B12122566 1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propan-1-one](/img/structure/B12122566.png)
1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tétrahydronaphtalén-1-yl)amino]propan-1-one est un composé organique synthétique caractérisé par un cycle pyrrolidine et un fragment tétrahydronaphtalène liés par un squelette propanone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de 1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tétrahydronaphtalén-1-yl)amino]propan-1-one implique généralement les étapes suivantes :
Formation du cycle pyrrolidine : Ceci peut être réalisé par cyclisation de précurseurs appropriés en conditions acides ou basiques.
Fixation du fragment tétrahydronaphtalène : Cette étape implique le couplage du dérivé tétrahydronaphtalène au cycle pyrrolidine, souvent en utilisant un réactif de couplage tel que l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d’une base comme la triéthylamine.
Formation du squelette propanone :
Méthodes de production industrielle : La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Cela pourrait impliquer des réacteurs à écoulement continu et des systèmes de synthèse automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions : 1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tétrahydronaphtalén-1-yl)amino]propan-1-one peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d’acides carboxyliques correspondants.
Réduction : Les réactions de réduction utilisant des agents tels que l’hydrure d’aluminium et de lithium ou le borohydrure de sodium peuvent convertir le groupe cétone en alcool.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle pyrrolidine ou du fragment tétrahydronaphtalène, en fonction des conditions et des réactifs utilisés.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure d’aluminium et de lithium dans l’éther anhydre.
Substitution : Halogénures d’alkyle en présence d’une base comme l’hydrure de sodium.
Principaux produits :
Oxydation : Cétones ou acides carboxyliques correspondants.
Réduction : Dérivés alcooliques.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tétrahydronaphtalén-1-yl)amino]propan-1-one a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son potentiel comme ligand dans les études de récepteurs.
Médecine : Exploré pour ses propriétés pharmacologiques, y compris l’utilisation potentielle comme analgésique ou anti-inflammatoire.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou mécaniques spécifiques.
Mécanisme D'action
Le mécanisme d’action de 1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tétrahydronaphtalén-1-yl)amino]propan-1-one implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. La structure du composé lui permet de s’insérer dans les sites actifs de ces cibles, modulant leur activité. Cela peut conduire à divers effets biologiques, en fonction de la cible et de la voie spécifiques impliquées.
Composés similaires :
1-(Pyrrolidin-1-yl)-2-(naphtalén-1-yl)propan-1-one : Il lui manque la modification tétrahydro, ce qui conduit à des propriétés chimiques et biologiques différentes.
1-(Pyrrolidin-1-yl)-2-(phénylamino)propan-1-one : Il contient un groupe phényle au lieu du fragment tétrahydronaphtalène, ce qui affecte sa réactivité et ses applications.
Unicité : 1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tétrahydronaphtalén-1-yl)amino]propan-1-one est unique en raison de la présence à la fois du cycle pyrrolidine et du fragment tétrahydronaphtalène, qui confèrent des propriétés stériques et électroniques spécifiques. Ces caractéristiques en font un composé polyvalent pour diverses applications, le distinguant d’autres composés similaires.
Comparaison Avec Des Composés Similaires
1-(Pyrrolidin-1-yl)-2-(naphthalen-1-yl)propan-1-one: Lacks the tetrahydro modification, leading to different chemical and biological properties.
1-(Pyrrolidin-1-yl)-2-(phenylamino)propan-1-one: Contains a phenyl group instead of the tetrahydronaphthalene moiety, affecting its reactivity and applications.
Uniqueness: 1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propan-1-one is unique due to the presence of both the pyrrolidine ring and the tetrahydronaphthalene moiety, which confer specific steric and electronic properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C17H24N2O |
|---|---|
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1-pyrrolidin-1-yl-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)propan-1-one |
InChI |
InChI=1S/C17H24N2O/c1-13(17(20)19-11-4-5-12-19)18-16-10-6-8-14-7-2-3-9-15(14)16/h6,8,10,13,18H,2-5,7,9,11-12H2,1H3 |
Clé InChI |
XOHZJWVUGVTPOP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCCC1)NC2=CC=CC3=C2CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-benzimidazol-2-ylethyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B12122492.png)

![N-(3,4-dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12122506.png)
![3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B12122511.png)

![4-Oxo-4-[(tetrahydrofuran-2-ylmethyl)amino]butanoic acid](/img/structure/B12122520.png)
![N-[2-(4-Fluoro-phenyl)-ethyl]-succinamic acid](/img/structure/B12122525.png)
![6-chloro-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B12122526.png)


![2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12122535.png)



